molecular formula C9H12F2N2O2 B2548989 4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid CAS No. 1856093-54-3

4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2548989
CAS No.: 1856093-54-3
M. Wt: 218.204
InChI Key: CEGHQWITOOVUHL-UHFFFAOYSA-N
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Description

4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Industrial Production Methods

Industrial production of this compound can be optimized by employing large-scale synthesis techniques. Companies like Syngenta, Bayer Crop Science, and BASF have developed methods to manufacture this compound efficiently, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

Uniqueness

4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern and the presence of both a difluoromethyl group and a butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[5-(difluoromethyl)-4-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-6-5-12-13(8(6)9(10)11)4-2-3-7(14)15/h5,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGHQWITOOVUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCCC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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